6-chloropyrido[2,3-b]pyrazin-2(1H)-one
Overview
Description
6-Chloropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a pyridine ring fused to a pyrazine ring, with a chlorine atom at the 6th position and a keto group at the 2nd position
Mechanism of Action
Target of Action
Related compounds in the pyrido[2,3-b]pyrazine family have been used in the development of high-performance oleds .
Mode of Action
It’s known that pyrido[2,3-b]pyrazine-based materials exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that 6-chloropyrido[2,3-b]pyrazin-2(1H)-one may interact with its targets to produce a variety of color emissions.
Biochemical Pathways
The compound’s ability to produce a wide range of color emissions suggests it may influence pathways related to light emission and energy transfer .
Pharmacokinetics
The compound is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.38 (iLOGP), 1.43 (XLOGP3), 1.68 (WLOGP), 0.66 (MLOGP), and 2.12 (SILICOS-IT), with a consensus Log Po/w of 1.46 . These properties suggest that the compound may have good bioavailability.
Result of Action
The compound’s ability to produce a wide range of color emissions suggests it may have significant effects on light emission and energy transfer at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloropyrido[2,3-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2,3-pyridinediamine with glyoxal in tetrahydrofuran (THF) at room temperature . This reaction leads to the formation of the desired pyridopyrazine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloropyrido[2,3-b]pyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features but without the chlorine atom.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a fused ring structure, known for its diverse chemical reactivity and biological activities.
Uniqueness
6-Chloropyrido[2,3-b]pyrazin-2(1H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Properties
IUPAC Name |
6-chloro-1H-pyrido[2,3-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJOTUQAVJCFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618885 | |
Record name | 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70395-75-4 | |
Record name | 6-Chloropyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1H,2H-pyrido[2,3-b]pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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